3-methyl-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one
Description
This compound is a heterocyclic organic molecule featuring a fused pyrrolo[3,4-c]pyrrole core substituted with a 1-methylbenzodiazole moiety and a branched aliphatic ketone group. Its structural complexity arises from the octahydropyrrolo-pyrrole bicyclic system, which confers conformational rigidity, and the benzodiazole group, which may contribute to π-π stacking interactions or binding to biological targets. The methyl substituents on both the benzodiazole and the butanone chain likely influence solubility and metabolic stability.
Properties
IUPAC Name |
3-methyl-1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-13(2)8-18(24)22-9-14-11-23(12-15(14)10-22)19-20-16-6-4-5-7-17(16)21(19)3/h4-7,13-15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBOMJUCVXXCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC2CN(CC2C1)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure features a combination of a benzodiazole moiety and a pyrrolidine derivative, which may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 312.41 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies indicate that compounds containing benzodiazole derivatives exhibit significant anticancer properties. For instance, the incorporation of a methylenedioxy group in similar structures has been linked to enhanced anti-proliferative effects in various cancer cell lines, including leukemia and solid tumors .
2. Insecticidal Properties
There is emerging evidence that compounds with similar structural elements have shown larvicidal activity against mosquito species such as Aedes aegypti, which are vectors for several viral diseases. For example, 3,4-(methylenedioxy) cinnamic acid demonstrated effective larvicidal activity with LC50 values indicating potential for development as an insecticide .
3. Neuroprotective Effects
Studies involving related benzodiazole compounds suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. These effects could be beneficial in treating neurodegenerative diseases.
The mechanisms through which 3-methyl-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which could affect drug metabolism and enhance therapeutic efficacy .
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been documented for benzodiazole derivatives, suggesting that this compound may also promote programmed cell death in malignant cells.
Case Studies
Several case studies highlight the compound's potential:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with other benzodiazole-pyrrolidinone derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and reported biological activities (where available):
Key Observations:
Rigidity vs. Flexibility: The target compound’s octahydropyrrolo-pyrrole core imposes greater conformational rigidity compared to the monocyclic dihydropyrrol-2-one systems in Compound 29 and CAS 857492-83-2. This may enhance target binding selectivity but reduce synthetic accessibility .
Substituent Effects: The 3-methylbutanone group in the target compound likely improves membrane permeability compared to the polar hydroxypropyl group in Compound 29 .
Synthetic Challenges : While Compound 29 was synthesized via a condensation route (47% yield) , the target compound’s bicyclic structure may require multi-step ring-closing metathesis or palladium-catalyzed coupling, increasing production complexity.
Pharmacological Potential (Inferred):
- Benzodiazole derivatives often exhibit kinase inhibitory activity (e.g., JAK2 or EGFR). The target compound’s benzodiazole moiety could confer similar properties, though its bicyclic core might limit binding to flat kinase pockets compared to planar analogs like CAS 857492-83-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
